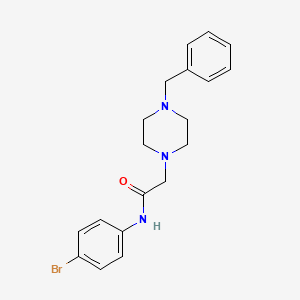

2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide is an organic compound with the molecular formula C18H19BrN2O It is a derivative of piperazine, a heterocyclic amine, and features both benzyl and bromophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide typically involves the reaction of 4-benzylpiperazine with 4-bromophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of iodinated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-benzylpiperazin-1-yl)-(4-bromophenyl)methanone

- 3-(4-benzylpiperazin-1-yl)-6-(4-bromophenyl)pyridazine

Uniqueness

2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Biologische Aktivität

Overview

2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide is an organic compound with the molecular formula C18H19BrN2O. It is derived from piperazine, a heterocyclic amine, and features both benzyl and bromophenyl groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 4-benzylpiperazine with 4-bromophenylacetyl chloride, often in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the reaction. The reaction is generally conducted at room temperature for several hours to ensure complete conversion .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The exact mechanisms can vary based on the biological context, but it is believed that the compound may modulate receptor activity and trigger biochemical pathways that lead to various physiological effects.

Anticancer Properties

Research indicates that derivatives of benzylpiperazine, including this compound, exhibit significant anticancer activity. For instance, related compounds have shown potent antiproliferative effects against various cancer cell lines with IC50 values as low as 0.029 μM. These compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells .

Antimicrobial Activity

There is also evidence suggesting that compounds similar to this compound possess antimicrobial properties. They have been investigated for their effectiveness against a range of bacterial strains, indicating potential utility in treating infections .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High potency (IC50 ~0.029 μM) | Moderate | Receptor modulation |

| N-methylquinazolin-4-amines | IC50 values ranging from 0.029-0.147 μM | Not specified | Cell cycle arrest and apoptosis induction |

| Phenylpiperazine derivatives | Varies; some show significant activity | High against Gram-positive bacteria | Enzyme inhibition |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, which included analogs of this compound. The results demonstrated that these compounds could significantly inhibit tumor growth in HepG2 xenograft models without causing substantial weight loss in subjects, highlighting their potential as new anticancer agents .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of benzylpiperazine derivatives. The study found that several derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential application in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide?

The synthesis typically involves a multi-step process:

- Step 1: React 4-benzylpiperazine with an acylating agent (e.g., chloroacetyl chloride) in the presence of a base like triethylamine to form the piperazine-acetamide intermediate .

- Step 2: Couple the intermediate with 4-bromoaniline via nucleophilic acyl substitution. Reaction conditions (room temperature or mild heating) and solvent choice (e.g., dichloromethane or acetonitrile) are critical to avoid side reactions .

- Purification: Column chromatography or recrystallization ensures high purity (>95%), verified by NMR and HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR: Confirms the integration of protons (e.g., benzyl group at δ 3.5–4.0 ppm, bromophenyl resonance at δ 7.3–7.6 ppm) and carbon environments .

- IR Spectroscopy: Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, C-Br at ~550 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 428.08 for C₁₉H₂₁BrN₃O) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing impurities?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require stringent drying to prevent hydrolysis .

- Catalysis: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves coupling efficiency between the piperazine and acetamide moieties .

- In-situ Monitoring: Thin-layer chromatography (TLC) or inline IR spectroscopy detects intermediates, allowing real-time adjustments to reaction parameters .

Q. How should contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be addressed?

- Purity Verification: Contradictions often arise from impurities. Validate compound purity via HPLC (≥98%) and elemental analysis .

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) across studies .

- Orthogonal Assays: Confirm activity using multiple methods (e.g., Western blot for protein targets alongside cell viability assays) .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular Docking: Use software like AutoDock Vina to predict binding modes with target receptors (e.g., dopamine D2 or serotonin 5-HT1A) .

- QSAR Modeling: Train models on analogs with modified substituents (e.g., replacing benzyl with pyridinyl groups) to quantify electronic/hydrophobic effects .

- Dynamic Simulations: MD simulations (e.g., GROMACS) assess conformational stability in biological membranes .

Q. Methodological Challenges and Solutions

Q. How to handle the compound’s low solubility in aqueous buffers?

- Co-solvents: Use DMSO (≤0.1% v/v) to pre-dissolve the compound, ensuring compatibility with cell-based assays .

- Nanoparticle Formulation: Encapsulate in PEGylated liposomes to enhance bioavailability for in vivo studies .

Q. What strategies mitigate degradation during long-term storage?

Eigenschaften

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O/c20-17-6-8-18(9-7-17)21-19(24)15-23-12-10-22(11-13-23)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOLQXALPKEGRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.